Levocloperastine

Vue d'ensemble

Description

Il est principalement connu pour ses effets antitussifs (antitussifs) centraux et son activité antihistaminique . Ce composé est un type de flavonoïde et est utilisé dans diverses recherches et applications médicales.

Applications De Recherche Scientifique

Le chlorhydrate de HT-11 a un large éventail d'applications en recherche scientifique:

Chimie: Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie: Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine: Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement de la toux et des réactions allergiques.

Industrie: Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

Le chlorhydrate de HT-11 exerce ses effets principalement par son interaction avec les récepteurs de l'histamine. Il agit comme un antagoniste, bloquant l'action de l'histamine et réduisant ainsi les symptômes allergiques. De plus, il a un effet antitussif central, qui est censé être médié par son action sur le système nerveux central .

Mécanisme D'action

Target of Action

Levocloperastine acts on both the central bulbar cough centre and on peripheral receptors in the tracheobronchial tree . These are the primary targets of this compound, and they play a crucial role in its antitussive effects.

Mode of Action

This compound’s dual mechanism of action involves interaction with its targets, leading to significant changes. It acts on the central bulbar cough centre and peripheral receptors in the tracheobronchial tree, effectively suppressing the cough reflex . This interaction leads to a reduction in the intensity and frequency of cough .

Biochemical Pathways

Its antitussive effects are similar to those observed with codeine, suggesting it may affect similar pathways

Pharmacokinetics

The pharmacokinetic behavior of this compound is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine

Result of Action

The molecular and cellular effects of this compound’s action result in significant antitussive effects. It reduces the intensity and frequency of cough, with effects observed after the first day of treatment . In children, this compound reduces night-time awakenings and irritability; in adults, it is also effective in treating ACE-inhibitor cough .

Action Environment

It is generally well-tolerated, with no evidence of clinically significant central adverse events

Analyse Biochimique

Biochemical Properties

Levocloperastine plays a significant role in biochemical reactions related to cough suppression. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. This dual mechanism of action involves binding to specific receptors, which helps in reducing the intensity and frequency of cough .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the activity of certain inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines. This modulation helps in alleviating cough and related symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors in the central and peripheral nervous systems. By binding to these receptors, this compound inhibits the transmission of cough signals to the brain, thereby reducing the urge to cough. Additionally, it may also inhibit certain enzymes involved in the cough reflex pathway, further contributing to its antitussive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is generally stable, but its efficacy can vary depending on the duration of treatment. Long-term studies have shown that this compound maintains its antitussive effects without significant degradation. Prolonged use may lead to habituation, where the body’s response to the compound diminishes over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively suppresses cough without causing significant side effects. At higher doses, this compound may cause adverse effects such as drowsiness, dry mouth, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. The metabolites are then excreted through the kidneys. This metabolic process ensures that this compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy in suppressing cough .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to these locations, ensuring its optimal function in suppressing cough .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de solvants organiques et de catalyseurs dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de HT-11 est mise à l'échelle en utilisant des voies de synthèse similaires, mais avec des optimisations pour le rendement et la pureté. Cela implique souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de HT-11 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes

Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs: Hydrure de lithium et d'aluminium, borohydrure de sodium.

Réactifs de substitution: Halogènes, nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Comparaison Avec Des Composés Similaires

Composés similaires

Cloperastine fendizoate: Une autre forme de cloperastine présentant des propriétés antitussives et antihistaminiques similaires.

Cyproheptadine: Un composé ayant des effets antihistaminiques et anti-sérotoninergiques, utilisé pour traiter les réactions allergiques et stimuler l'appétit

Unicité

Le chlorhydrate de HT-11 est unique dans sa double action en tant qu'agent antitussif et antihistaminique. Cela le rend particulièrement utile dans le traitement des affections où la toux et les symptômes allergiques sont présents .

Activité Biologique

Levocloperastine is an antitussive agent primarily used for the treatment of cough. It is a derivative of cloperastine, which has been shown to exhibit both central and peripheral mechanisms of action against cough. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, safety profile, and relevant research findings.

Pharmacological Mechanism

This compound acts through dual mechanisms:

- Central Action : It influences the cough center located in the brainstem, effectively reducing the urge to cough.

- Peripheral Action : It interacts with cough receptors in the tracheobronchial tree, providing relief from cough stimuli.

This dual action is significant as it allows this compound to manage cough without the narcotic effects commonly associated with other antitussive agents like codeine .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating various types of cough. A notable prospective observational study involved 100 patients aged 18-60 years with dry cough. Key findings included:

- Cough Severity Reduction : Mean scores for cough severity decreased significantly from baseline to Day 14 (p<0.0001).

- Cough Disappearance : 44% of patients reported complete disappearance of cough by Day 14.

- Improvement in Quality of Life : Patients experienced significant improvements in their quality of life, measured by the Leicester Cough Questionnaire (LCQ) (p<0.0001) .

Comparative Studies

This compound has been compared with other antitussive agents in several clinical trials:

| Study | Agent Compared | Outcome | Significance |

|---|---|---|---|

| Takagi et al. | Codeine | Similar efficacy but without narcotic effects | p<0.05 |

| Clinical Overview | Levodropropizine | Comparable effectiveness with improved tolerability | p<0.05 |

| Observational Study | Standard Antitussives | Faster onset and greater reduction in cough frequency | p<0.0001 |

These comparisons demonstrate that this compound not only matches but often exceeds the performance of traditional antitussives while maintaining a favorable safety profile .

Safety Profile

The safety profile of this compound is noteworthy:

- In clinical studies, no adverse drug reactions (ADRs) such as sedation or gastrointestinal disturbances were reported, which are common with other antitussives like codeine .

- Toxicological studies indicate that this compound does not exhibit addiction potential, making it a safer alternative for long-term use .

Research Findings

Research has shown that this compound has a rapid onset of action and can significantly reduce coughing episodes associated with various respiratory conditions:

- Efficacy in Children and Adults : Studies confirm its effectiveness across different age groups, including children with upper respiratory tract infections and adults suffering from chronic cough due to conditions like asthma and COPD .

- Pharmacokinetics : this compound reaches peak plasma concentrations within one hour post-administration and is primarily excreted as metabolites within 24 hours .

Case Studies

A few case studies illustrate the practical application of this compound:

- Case Study 1 : A pediatric patient with chronic dry cough associated with asthma was treated with this compound. The patient showed a marked improvement in cough frequency and quality of sleep within one week.

- Case Study 2 : An adult patient experiencing persistent cough due to bronchitis reported significant relief after two days of treatment, highlighting its rapid action.

Propriétés

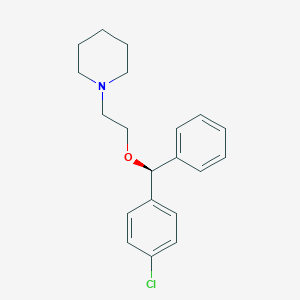

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132301-89-4 | |

| Record name | Levocloperastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCLOPERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Levocloperastine as an antitussive agent?

A1: this compound exerts its antitussive effects through a dual mechanism: centrally acting on the cough center in the brain and peripherally by targeting receptors in the tracheobronchial tree []. While the precise receptor targets are not fully elucidated in the provided research, this dual action contributes to its effectiveness in suppressing cough.

Q2: How does the efficacy of this compound compare to other commonly used antitussive agents?

A2: Clinical trials have demonstrated that this compound exhibits comparable or superior efficacy to standard antitussive medications such as codeine, levodropropizine, and DL-cloperastine []. Importantly, it shows a more rapid onset of action, with improvements in cough symptoms often observed after the first day of treatment [, ].

Q3: Are there any advantages of this compound in terms of safety and tolerability compared to other antitussives?

A3: this compound demonstrates a favorable safety and tolerability profile. Studies indicate an absence of central nervous system adverse events, such as drowsiness, which are commonly reported with codeine use [, ]. This improved tolerability makes it a suitable option for patients of all ages, including children.

Q4: What is the chemical structure of this compound Fendizoate and are there any studies on its absolute configuration?

A4: this compound Fendizoate is a salt formed between this compound, the active pharmaceutical ingredient, and Fendizoic acid. While the provided research does not explicitly detail the chemical structure of this compound, a study using single-crystal X-ray diffraction confirmed the absolute configuration of the chiral carbon atom in this compound Fendizoate as R(rectus) [].

Q5: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?

A5: Several analytical methods have been developed for the analysis of this compound in both active pharmaceutical ingredient form and finished pharmaceutical products. These methods include:

- RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the simultaneous determination of this compound Fendizoate with other active ingredients, such as Chlorpheniramine Maleate, in combined dosage forms []. This method offers high sensitivity and selectivity for accurate quantification.

- Spectrophotometry: A simple and sensitive spectrophotometric method has been developed for the determination of this compound Fendizoate in both bulk drug and pharmaceutical dosages forms []. This method relies on measuring the absorbance of the drug at its specific wavelength.

- Headspace Gas Chromatography: This technique has proven valuable for determining volatile organic impurities in this compound Fendizoate API and syrup formulations []. It allows for the sensitive detection and quantification of residual solvents, ensuring product quality and safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.